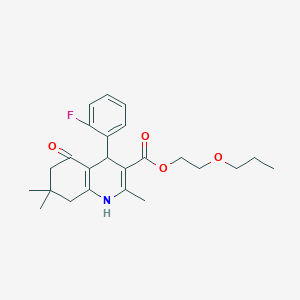![molecular formula C13H12N2S B5088138 3-[(4-methyl-2-quinolinyl)thio]propanenitrile](/img/structure/B5088138.png)
3-[(4-methyl-2-quinolinyl)thio]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-methyl-2-quinolinyl)thio]propanenitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinoline family of compounds, which have been shown to possess a wide range of biological activities. In
科学的研究の応用
3-[(4-methyl-2-quinolinyl)thio]propanenitrile has been widely studied for its potential applications in scientific research. One of its main uses is as a fluorescent probe for the detection of thiols in biological samples. Thiols are important biomolecules that play a key role in many cellular processes, and their detection is critical for understanding cellular function. This compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
作用機序
The mechanism of action of 3-[(4-methyl-2-quinolinyl)thio]propanenitrile involves the formation of a thioether bond with thiols in biological samples. This reaction results in the formation of a fluorescent product that can be detected using various analytical techniques. The anti-inflammatory and antioxidant properties of this compound are thought to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate various biochemical and physiological processes in cells. For example, it has been shown to inhibit the production of reactive oxygen species and reduce oxidative stress in cells. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
One of the main advantages of using 3-[(4-methyl-2-quinolinyl)thio]propanenitrile in lab experiments is its high sensitivity and selectivity for thiols. It can detect thiols at low concentrations and in complex biological samples. However, its use is limited by its potential toxicity and instability in certain conditions. Careful handling and storage are required to ensure its stability and safety.
将来の方向性
There are many potential future directions for the use of 3-[(4-methyl-2-quinolinyl)thio]propanenitrile in scientific research. One area of interest is in the development of new diagnostic tools for the detection of thiols in biological samples. Another area of interest is in the development of new therapies for diseases that involve oxidative stress and inflammation. Further studies are needed to fully understand the potential applications and limitations of this compound in scientific research.
Conclusion
In conclusion, this compound is a promising compound with potential applications in scientific research. Its high sensitivity and selectivity for thiols make it a valuable tool for the detection of these important biomolecules. Its anti-inflammatory and antioxidant properties also make it a potential candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential limitations in lab experiments.
合成法
The synthesis of 3-[(4-methyl-2-quinolinyl)thio]propanenitrile involves the reaction of 4-methyl-2-aminobenzothiazole with 3-chloropropionitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 2-chloro-4-methylquinoline to yield the final product. This synthesis method has been optimized for high yields and purity, making it suitable for large-scale production.
特性
IUPAC Name |
3-(4-methylquinolin-2-yl)sulfanylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-10-9-13(16-8-4-7-14)15-12-6-3-2-5-11(10)12/h2-3,5-6,9H,4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBOBEKJFJVXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1H-indol-4-ylmethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5088057.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5088066.png)
![(3'R*,4'R*)-1'-[(2-methoxy-3-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5088073.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-nitrobenzamide](/img/structure/B5088079.png)

![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5088105.png)
![5-chloro-N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5088111.png)
![2-[2-(ethylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5088112.png)
![methyl 4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B5088116.png)


![5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5088146.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B5088149.png)
![N-{1-[1-(2H-1,2,3-benzotriazol-2-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5088159.png)
